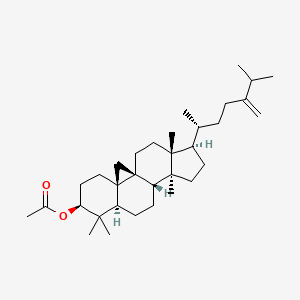
2-Chloro Ethyl Isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro Ethyl Isocyanate is an organic compound with the chemical formula C3H4ClNO. It is a colorless, transparent liquid known for its corrosive properties and potential carcinogenic effects . This compound is primarily used in the synthesis of nitrosourea-based antitumor drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro Ethyl Isocyanate can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction involves the following steps :
Reaction with Phosgene: The amine reacts with phosgene to form an intermediate carbamoyl chloride.
Formation of Isocyanate: The intermediate then decomposes to form the isocyanate.
Industrial Production Methods: Industrial production of this compound typically involves the phosgene method, which can be carried out in either liquid or gas phase . The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro Ethyl Isocyanate undergoes various types of reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Reacts directly without the need for catalysts.
Major Products Formed:
Carbamic Acid: From hydrolysis.
Carbamates (Urethanes): From alcoholysis.
Substituted Ureas: From aminolysis.
Aplicaciones Científicas De Investigación
2-Chloro Ethyl Isocyanate is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro Ethyl Isocyanate involves its ability to act as an alkylating agent. It forms DNA-DNA cross-links and 2-chloroethylated adducts, primarily targeting the N-7 position of guanine in DNA . This leads to DNA damage and cell death, making it effective in antitumor applications.
Comparación Con Compuestos Similares
- 2-Bromoethyl Isocyanate
- Chloroacetyl Isocyanate
- Chlorosulfonyl Isocyanate
- Benzyl Isocyanate
- Phenyl Isocyanate
Comparison: 2-Chloro Ethyl Isocyanate is unique due to its specific use in the synthesis of nitrosourea-based antitumor drugs . While other isocyanates like 2-Bromoethyl Isocyanate and Chloroacetyl Isocyanate are also reactive, they do not share the same level of application in medicinal chemistry .
Propiedades
Número CAS |
1443-83-5 |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



